(4-Bromophenyl)triethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-triethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOSGIAQYGLJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromophenyl Triethylsilane
Grignard Reagent-Mediated Synthesis from Bromoaryl Precursors
A common and well-established method for the synthesis of arylsilanes, including (4-Bromophenyl)triethylsilane, involves the use of Grignard reagents. mnstate.eduadichemistry.com This approach begins with the reaction of a dibrominated benzene, such as 1,4-dibromobenzene (B42075), with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 4-bromophenylmagnesium bromide. mnstate.eduadichemistry.comcerritos.edu The successful formation of the Grignard reagent is crucial and requires anhydrous conditions to prevent quenching of the highly reactive organomagnesium species by protic solvents like water. cerritos.edu Activation of the magnesium surface, often coated with a passivating oxide layer, can be achieved by adding a small crystal of iodine or by mechanical means. adichemistry.com
Once the Grignard reagent is formed, it is reacted with a suitable trialkylsilyl halide, in this case, triethylchlorosilane (Et3SiCl). The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of the silyl (B83357) halide, displacing the chloride and forming the desired carbon-silicon bond. gelest.com This results in the formation of this compound. The reaction is typically worked up with an aqueous solution to quench any remaining Grignard reagent and to facilitate the separation of the desired product. A potential side product in this reaction is biphenyl, which can form from the coupling of the Grignard reagent with unreacted aryl halide, particularly at higher temperatures. libretexts.org
| Reagent/Parameter | Role/Condition |
| 1,4-Dibromobenzene | Starting bromoaryl precursor |
| Magnesium | Forms the Grignard reagent |
| Anhydrous Ether (THF or Et2O) | Solvent |
| Triethylchlorosilane | Silicon electrophile |
| Iodine (catalytic) | Activates magnesium |
Lithiation-Based Approaches and Subsequent Silylation
An alternative to the Grignard-based synthesis is the use of organolithium reagents. This method involves the lithiation of a bromoaryl precursor, followed by quenching with an electrophilic silicon source. For the synthesis of this compound, 1,4-dibromobenzene can be treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous solvent like THF. chemicalbook.com This results in a lithium-halogen exchange, forming 4-bromophenyllithium.
The resulting aryllithium species is a potent nucleophile and readily reacts with triethylchlorosilane in a manner analogous to the Grignard reagent. chemicalbook.com The nucleophilic carbon of the 4-bromophenyllithium attacks the silicon atom of triethylchlorosilane, displacing the chloride and forming the C-Si bond of this compound. This method can offer advantages in terms of reaction speed and yield, as organolithium reagents are generally more reactive than their Grignard counterparts.
| Reagent/Parameter | Role/Condition |
| 1,4-Dibromobenzene | Bromoaryl precursor |
| n-Butyllithium | Lithiating agent |
| Anhydrous THF | Solvent |
| Triethylchlorosilane | Silicon electrophile |
| -78 °C | Reaction temperature for lithiation |
Electrophilic Aromatic Substitution for Bromination of Triethylphenylsilane
This synthetic route starts with a pre-formed arylsilane, triethylphenylsilane, and introduces the bromo substituent through an electrophilic aromatic substitution reaction. nih.gov The triethylsilyl group is an ortho-, para-directing group, meaning it will direct incoming electrophiles to the positions ortho and para to itself on the aromatic ring. Due to steric hindrance from the bulky triethylsilyl group, the para-product is generally favored.
The bromination of triethylphenylsilane can be achieved using various brominating agents. A common reagent is molecular bromine (Br2) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr3). libretexts.org The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine and facilitating the attack by the electron-rich aromatic ring. libretexts.org Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often in the presence of a catalyst or in a suitable solvent system that promotes the reaction. youtube.comorganic-chemistry.org The reaction results in the formation of this compound, along with a smaller amount of the ortho-isomer.
| Reagent/Parameter | Role/Condition |
| Triethylphenylsilane | Starting arylsilane |
| Bromine (Br2) / FeBr3 | Brominating agent and catalyst |
| N-Bromosuccinimide (NBS) | Alternative brominating agent |
| Dichloromethane or Acetonitrile (B52724) | Typical solvents |
Catalytic Approaches for C-Br Bond Formation
While less common for the direct synthesis of this compound from triethylphenylsilane, catalytic methods for the formation of C-Br bonds on aromatic rings are an active area of research. These methods often aim to use milder reagents and conditions compared to traditional electrophilic aromatic substitution. For instance, various transition metal catalysts can be employed to facilitate the bromination of arenes. While specific examples for triethylphenylsilane are not prevalent in the provided search results, the general principles can be applied.
Furthermore, catalytic methods are widely used for the formation of the C-Si bond. For example, palladium-catalyzed cross-coupling reactions can be used to silylate aryl halides. organic-chemistry.org In a hypothetical catalytic synthesis of this compound, one could envision a reaction between a dibromobenzene and a silylating agent in the presence of a suitable catalyst. Copper-catalyzed reactions have also been shown to be effective for the formation of C-Si bonds. beilstein-journals.org
| Catalyst System | Reaction Type |
| Palladium complexes | Cross-coupling for C-Si bond formation |
| Copper salts | Catalyzes C-Si bond formation |
Methodological Advancements in Reaction Efficiency and Selectivity
Recent advancements in organic synthesis have led to improvements in the efficiency and selectivity of reactions for preparing arylsilanes. For Grignard and lithiation-based methods, the development of more robust organometallic reagents and a better understanding of reaction mechanisms have allowed for higher yields and purities of the desired products. The use of additives and co-solvents can also enhance the reactivity and selectivity of these reactions.
In the realm of electrophilic bromination, new catalytic systems and reagents are continuously being developed to improve the regioselectivity of the halogenation, favoring the formation of the desired para-isomer over the ortho-isomer. nih.govresearchgate.net For catalytic C-Si bond formation, the design of new ligands for transition metal catalysts has expanded the scope of substrates and improved the tolerance of various functional groups. organic-chemistry.org These advancements contribute to more sustainable and cost-effective synthetic routes for compounds like this compound.
Reactivity and Transformation Pathways of 4 Bromophenyl Triethylsilane
Transition-Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Center
The carbon-bromine (C-Br) bond in (4-Bromophenyl)triethylsilane is the primary site of reactivity for a suite of powerful palladium- and nickel-catalyzed cross-coupling reactions. These reactions enable the formation of new C-C bonds by coupling the aryl group with various organic partners.
Suzuki-Miyaura Coupling with Organoboronic Acids
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide. harvard.edulibretexts.org This reaction is widely used for creating biaryl structures. libretexts.org The general mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org
While this compound is a suitable substrate for this transformation, specific examples detailing its reaction with various organoboronic acids are not prominently featured in the surveyed literature. However, based on the established reactivity of aryl bromides, it would be expected to couple efficiently with a range of aryl- and vinylboronic acids. The triethylsilyl group is stable under typical Suzuki conditions and is not expected to interfere with the reaction at the C-Br bond.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Description |
| Catalyst | Palladium complexes such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ with phosphine (B1218219) ligands. |
| Organoboron Reagent | Typically an aryl- or vinylboronic acid (RB(OH)₂) or a boronic ester (e.g., pinacol (B44631) ester). |
| Base | An inorganic base is required to activate the boronic acid. Common choices include Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃. |
| Solvent | Often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water. |
| Temperature | Reactions are typically heated, often ranging from 80 °C to 110 °C. |
Note: This table represents typical conditions for the Suzuki-Miyaura coupling of aryl bromides. Specific experimental data for this compound was not available in the surveyed literature.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, producing arylalkynes. gold-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. organic-chemistry.org
This compound can serve as the aryl bromide component in this reaction. The coupling would result in the formation of a 4-(triethylsilyl)phenyl-substituted alkyne. While aryl bromides are generally less reactive than aryl iodides and may require heating, the reaction is a standard method for this type of transformation. wikipedia.org A comprehensive search of the literature did not yield specific examples of this compound undergoing Sonogashira coupling.
Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Description |
| Catalyst | A palladium(0) complex, often generated in situ from PdCl₂(PPh₃)₂ or Pd(PPh₃)₄. |
| Co-catalyst | A copper(I) salt, typically CuI, is used to facilitate the reaction. |
| Alkyne | A terminal alkyne (R-C≡CH). |
| Base | An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also often serves as the solvent. |
| Solvent | Anhydrous amine or solvents like THF or DMF. |
| Temperature | Room temperature for aryl iodides, but heating is often required for aryl bromides. |
Note: This table represents typical conditions for the Sonogashira coupling of aryl bromides. Specific experimental data for this compound was not available in the surveyed literature.
Heck Reaction with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. rhhz.netnih.gov The reaction mechanism includes the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product. beilstein-journals.org
As an aryl bromide, this compound is a suitable electrophile for the Heck reaction. It would be expected to react with various alkenes, such as styrenes or acrylates, to yield 4-triethylsilylstilbenes or cinnamates, respectively. The reaction typically favors the formation of the trans-isomer of the resulting alkene. diva-portal.org Specific documented instances of this reaction with this compound were not identified in the searched literature.
Table 3: General Conditions for Heck Reaction with Aryl Bromides
| Parameter | Description |
| Catalyst | Palladium sources like Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ are common. |
| Ligand | Phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine (B155546) (P(o-tol)₃) are often used. |
| Alkene | An alkene with at least one vinylic hydrogen, e.g., styrene, methyl acrylate. |
| Base | A weak base is needed to neutralize the hydrogen halide produced. Triethylamine, K₂CO₃, or NaOAc are typical. |
| Solvent | Polar aprotic solvents such as DMF, NMP, or acetonitrile (B52724) are commonly used. |
| Temperature | Elevated temperatures, often above 100 °C, are generally required. |
Note: This table represents typical conditions for the Heck reaction of aryl bromides. Specific experimental data for this compound was not available in the surveyed literature.
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a powerful C-C bond-forming reaction between an organozinc reagent and an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org
This compound can be used as the organohalide partner in Negishi couplings. This would allow for the introduction of a wide variety of alkyl, vinyl, or aryl groups (from the organozinc reagent) at the 4-position of the phenyl ring. Despite the versatility of this reaction, published research specifically detailing the Negishi coupling of this compound is scarce.
Table 4: General Conditions for Negishi Coupling of Aryl Bromides
| Parameter | Description |
| Catalyst | Palladium complexes like Pd(PPh₃)₄ or nickel complexes such as Ni(acac)₂ are typically used. |
| Organozinc Reagent | An organozinc halide (RZnX) or a diorganozinc compound (R₂Zn). |
| Solvent | Anhydrous ethereal solvents like THF or dioxane are standard. |
| Temperature | Reactions can often be carried out at room temperature or with gentle heating. |
Note: This table represents typical conditions for the Negishi coupling of aryl bromides. Specific experimental data for this compound was not available in the surveyed literature.
Stille Coupling with Organotin Reagents
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgwikipedia.org A key advantage of organostannanes is their stability to air and moisture and their compatibility with a wide array of functional groups. nih.govlibretexts.org The reaction mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. nih.govacs.org
This compound is a viable substrate for Stille coupling. It can be coupled with various organostannanes, including vinyl-, aryl-, and alkynylstannanes, to create diverse molecular architectures. The primary drawback of the Stille reaction is the toxicity of the tin reagents and byproducts. nih.gov Specific examples of Stille couplings involving this compound were not found in the reviewed literature.
Table 5: General Conditions for Stille Coupling of Aryl Bromides
| Parameter | Description |
| Catalyst | Palladium(0) complexes are used, such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Organotin Reagent | An organostannane of the type R-Sn(Alkyl)₃, where the R group is transferred. |
| Ligand | Phosphine ligands like PPh₃ or AsPh₃ are often added to stabilize the catalyst. |
| Solvent | Anhydrous, non-polar solvents like toluene, THF, or DMF are typically employed. |
| Additives | Sometimes additives like LiCl or CuI are used to accelerate the reaction. |
| Temperature | Reactions usually require heating, often in the range of 60-120 °C. |
Note: This table represents typical conditions for the Stille coupling of aryl bromides. Specific experimental data for this compound was not available in the surveyed literature.
Kumada Coupling with Grignard Reagents
The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.orgwikipedia.org The reaction can be catalyzed by either nickel or palladium complexes. nih.gov A significant limitation is the high reactivity of Grignard reagents, which restricts the compatibility with many functional groups. nih.gov
This compound can act as the electrophilic partner in a Kumada coupling. Reaction with an aryl or alkyl Grignard reagent would yield the corresponding 4-substituted triethylsilylbenzene derivative. Due to the basic and nucleophilic nature of the Grignard reagent, the substrate must be free of acidic protons or electrophilic functional groups other than the aryl bromide. A detailed literature search did not uncover specific examples of this compound being used in a Kumada coupling reaction.
Table 6: General Conditions for Kumada Coupling of Aryl Bromides
| Parameter | Description |
| Catalyst | Typically nickel or palladium complexes with phosphine ligands, such as NiCl₂(dppe) or Pd(PPh₃)₄. |
| Grignard Reagent | An organomagnesium halide (R-MgX), where R can be alkyl, vinyl, or aryl. |
| Solvent | Anhydrous ethereal solvents in which Grignard reagents are prepared and are stable, such as diethyl ether or THF. |
| Temperature | Reactions are often run at room temperature or below, sometimes with gentle heating to complete the reaction. |
Note: This table represents typical conditions for the Kumada coupling of aryl bromides. Specific experimental data for this compound was not available in the surveyed literature.
Hiyama Coupling with Organosilicon Reagents
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms new carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.orgwikipedia.org this compound can serve as the organic halide component in this reaction, coupling with various organosilicon reagents. A key feature of the Hiyama coupling is the requirement of an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to cleave the silicon-carbon bond of the coupling partner and generate a hypervalent silicon species, which is necessary for transmetalation to the palladium center. organic-chemistry.org
The general scheme for the Hiyama coupling of this compound is as follows:
Scheme 1: General Hiyama Coupling Reaction
The reaction tolerates a variety of functional groups and is noted for the low toxicity and high stability of the organosilicon reagents compared to other organometallics. semanticscholar.org The choice of palladium catalyst, ligand, and activator is crucial for achieving high yields.
Table 1: Representative Conditions for Hiyama Coupling of Aryl Bromides
| Catalyst | Ligand | Activator | Solvent | Temperature (°C) | Ref. |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | TBAF | THF | 60-80 | wikipedia.org |
| PdCl₂(PCy₃)₂ | - | TBAF | Dioxane | 110 | semanticscholar.org |
This table presents typical conditions for Hiyama couplings involving aryl bromides, which are applicable to this compound.
Buchwald-Hartwig Amination with Amine Nucleophiles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows this compound to couple with a wide range of primary and secondary amines to form the corresponding N-aryl or N-heteroaryl amines. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orglibretexts.org
The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org
Scheme 2: General Buchwald-Hartwig Amination Reaction
The development of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, has been critical to the broad applicability of this reaction, enabling the use of less reactive aryl chlorides and a wider variety of amine nucleophiles under milder conditions. wikipedia.orgrug.nl
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Ref. |
|---|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-110 | wikipedia.org |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | nih.gov |
This table illustrates common catalyst systems for the amination of aryl bromides, suitable for reactions with this compound.
Nucleophilic Substitution Reactions Involving the Aryl Bromide
Direct nucleophilic aromatic substitution (SNAr) on the aryl bromide of this compound is generally challenging. SNAr reactions typically require the aromatic ring to be activated by strongly electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. The triethylsilyl group is not sufficiently electron-withdrawing to facilitate this pathway under standard conditions.
However, under forcing conditions, such as high temperatures and with strong nucleophiles, substitution can sometimes be achieved. libretexts.org More commonly, the carbon-bromine bond is functionalized through metal-catalyzed cross-coupling reactions, as discussed in the Hiyama and Buchwald-Hartwig sections, which proceed via different mechanisms. Another pathway for substitution involves the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, via metal-halogen exchange, which can then react with various electrophiles.
Electrophilic Reactions of the Aryl Moiety (excluding C-Br bond)
The triethylsilyl group is a powerful ipso-directing group in electrophilic aromatic substitution reactions. The C-Si bond is significantly weaker than a C-H bond, and the silicon atom can stabilize a positive charge in the transition state (the β-silicon effect). Consequently, electrophiles will preferentially attack the carbon atom bearing the triethylsilyl group, leading to protodesilylation, halogenation, acylation, or nitration at that position, with cleavage of the C-Si bond. d-nb.info
However, the question specifies reactions of the aryl moiety excluding the C-Br bond. Electrophilic aromatic substitution on the positions ortho or meta to the bromine atom is also possible. The bromine atom is an ortho-, para-directing but deactivating group, while the triethylsilyl group is also ortho-, para-directing. Their combined influence directs incoming electrophiles to the positions ortho to the triethylsilyl group (and meta to the bromine).
For example, nitration or Friedel-Crafts acylation would be expected to occur primarily at the positions ortho to the silyl (B83357) group. The deactivating nature of the bromine atom can make these reactions slower compared to silylated benzene. researchgate.net
Transformations Involving the Triethylsilyl Group
Desilylation Strategies and Their Application
Desilylation, the cleavage of the carbon-silicon bond, is a common transformation for arylsilanes. This reaction can be achieved under various conditions, making the silyl group a versatile functional handle or a transient directing group.
Protodesilylation: This is the replacement of the silyl group with a proton, typically achieved using acids. The reaction proceeds via an electrophilic substitution mechanism where a proton acts as the electrophile. le.ac.uk A variety of acids, including hydrochloric acid, trifluoroacetic acid, or perchloric acid in aqueous or alcoholic media, can effect this transformation.
Halodesilylation: The C-Si bond can be cleaved by electrophilic halogens (e.g., I₂, Br₂, or sources like ICl and NBS) to install a halogen atom at the former site of the silyl group. This provides a regioselective method for introducing halogens onto an aromatic ring.
Fluoride-Mediated Desilylation: The high affinity of silicon for fluoride is exploited in fluoride-induced desilylation. Reagents like TBAF can cleave the C-Si bond to generate a transient carbanion, which can then be trapped by an electrophile. This is the principle behind the activation step in the Hiyama coupling. organic-chemistry.org
Table 3: Common Desilylation Methods for Arylsilanes
| Reaction Type | Reagent | Product | Ref. |
|---|---|---|---|
| Protodesilylation | HCl / H₂O | 1-Bromo-4-H-benzene | le.ac.uk |
| Iododesilylation | ICl | 1-Bromo-4-iodobenzene | d-nb.info |
Functional Group Interconversions Via Silyl Ether Formation
The triethylsilyl group in this compound is directly bonded to the aromatic carbon and is not a silyl ether. However, the reactivity principles of silicon compounds are relevant, and transformations can be envisaged that leverage silyl ether chemistry. For instance, if the triethylsilyl group were converted to a silanol (B1196071) (Ar-Si(Et)₂OH), this could then be used to form silyl ethers with alcohols.
More directly related to functional group interconversion is the use of triethylsilane (HSiEt₃), a related compound, as a reducing agent in combination with catalysts. For example, triethylsilane is widely used for the reductive etherification of aldehydes and ketones or the reduction of silyl ethers to alkyl ethers. organic-chemistry.orggelest.com While not a direct reaction of the C-Si bond in this compound, this highlights the role of the triethylsilyl moiety in broader synthetic strategies. A direct conversion of the aryl-SiEt₃ bond to an aryl-O-Alkyl bond is not a standard transformation. Functional group interconversions typically proceed through the aryl bromide moiety or by replacing the silyl group entirely via desilylation strategies as described above.
This compound: An Examination of its Role as a Hydrosilylating Agent Precursor or Reductant
The role of this compound as a direct precursor for hydrosilylating agents or as a reductant in chemical transformations is not extensively documented in scientific literature. While the broader class of organosilanes, particularly triethylsilane, is well-established for its utility in reduction and hydrosilylation reactions, specific data and detailed research findings for the bromo-substituted analogue remain limited.
Hydrosilanes are a class of silicon compounds containing a silicon-hydrogen bond, which can be catalytically added across unsaturated bonds in a process known as hydrosilylation. They also serve as effective reducing agents for a variety of functional groups. The reactivity of a hydrosilane is significantly influenced by the electronic and steric nature of the substituents on the silicon atom.
Typically, arylsilanes can be converted into hydrosilanes through various synthetic methods. For instance, diaryldiethoxysilanes can be reduced to the corresponding diarylsilanes using reagents like lithium aluminum hydride. While these general pathways exist for the synthesis of hydrosilanes, specific examples detailing the conversion of this compound to a catalytically active hydrosilane are not prominent in the reviewed literature.
The vast body of research on hydrosilylation and reduction reactions predominantly focuses on non-halogenated organosilanes like triethylsilane and phenylsilane. These compounds, in the presence of transition metal catalysts or strong acids, are known to effectively reduce a wide array of functional groups and participate in the hydrosilylation of alkenes and alkynes.
Due to the lack of specific research findings on the reactivity of this compound in the contexts of hydrosilylation and reduction, no data tables or detailed reaction examples can be provided at this time. Further investigation into the catalytic activation and reaction pathways of this specific compound would be necessary to fully characterize its potential in these roles.
Applications in Advanced Organic Synthesis and Materials Science
Precursor for Complex Molecular Architectures
The reactivity of the carbon-bromine bond in (4-Bromophenyl)triethylsilane, coupled with the synthetic versatility of the triethylsilyl group, allows for its use as a starting material in the synthesis of a wide array of complex molecules.
Synthesis of Functionalized Organosilicon Derivatives
This compound serves as a key intermediate in the synthesis of various functionalized organosilicon derivatives. The bromo group can be readily transformed into other functional groups through a variety of well-established organic reactions, including cross-coupling reactions. These reactions allow for the introduction of diverse substituents onto the phenyl ring, leading to the formation of tailor-made organosilane building blocks.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Heck reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. By employing this compound in these reactions, a wide range of aryl, alkyl, alkynyl, and vinyl groups can be attached to the silylated aromatic core. This versatility enables the synthesis of a library of functionalized triethylsilylbenzene derivatives with tailored electronic and steric properties for specific applications.
A notable example involves the use of related bromophenyl compounds in Suzuki-Miyaura cross-coupling reactions to synthesize novel pyrimidine analogs. While not directly involving this compound, this highlights the utility of the bromophenyl moiety in generating complex heterocyclic structures. Similarly, Stille coupling reactions of bromophenyl triflates have been explored to control chemoselectivity in the formation of carbon-carbon bonds.
The triethylsilyl group, while generally stable, can also be modified or cleaved under specific conditions to introduce further functionality. This dual reactivity of this compound makes it a valuable precursor for the synthesis of multifunctional organosilicon compounds that are pivotal in the development of advanced materials and pharmaceuticals.
Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient approach to molecular complexity. The structural features of this compound make it a potential candidate as an intermediate in such reactions.
While direct examples of this compound in MCRs are not extensively documented in readily available literature, the reactivity of the aryl bromide functionality is well-suited for inclusion in various MCRs. For example, palladium-catalyzed MCRs often utilize aryl halides as one of the components. The presence of the triethylsilyl group can influence the electronic properties of the aryl halide, potentially modulating its reactivity and selectivity in these complex transformations.
Furthermore, the silyl (B83357) group can serve as a directing group or a latent functional handle that can be elaborated in subsequent steps. This strategic placement of the triethylsilyl moiety could be exploited in the design of novel MCRs to access unique molecular scaffolds. The development of new MCRs involving organosilanes like this compound holds promise for the rapid and efficient synthesis of complex molecules with applications in medicinal chemistry and materials science.
Building Block for Silicon-Containing Polymers and Oligomers
The bifunctional nature of this compound, possessing both a polymerizable handle (the bromo group) and a silicon-containing moiety, makes it an attractive monomer for the synthesis of silicon-containing polymers and oligomers. These materials often exhibit unique thermal, optical, and electronic properties.
Monomer in Poly(arylene silane) Systems
Poly(arylene silane)s are a class of polymers that incorporate both aromatic and silane (B1218182) units in their backbone. These polymers are of interest for their potential applications in areas such as photolithography, conducting materials, and ceramics precursors. This compound can, in principle, be used as a monomer in the synthesis of these polymers.
Through polycondensation reactions, such as Yamamoto or Grignard coupling, the bromo-functionalized monomer can be polymerized to form poly(p-phenylenetriethylsilane). The triethylsilyl groups appended to the polyphenylene backbone would significantly influence the polymer's properties, such as solubility, thermal stability, and processability. The bulky triethylsilyl groups would likely disrupt the packing of the polymer chains, leading to amorphous materials with good solubility in common organic solvents.
| Potential Polymerization Reaction | Monomer | Resulting Polymer Structure | Anticipated Properties |
| Yamamoto Coupling | This compound | -[C₆H₄-Si(C₂H₅)₃]-n | Soluble, thermally stable, amorphous |
This table represents a hypothetical polymerization based on the known reactivity of aryl bromides.
Integration into Polymeric Frameworks via Cross-Coupling Polymerization
Cross-coupling polymerization techniques, such as Suzuki or Stille polycondensation, offer a powerful method for the synthesis of well-defined conjugated polymers. This compound can be utilized as a monomer in these polymerization reactions. For example, in a Suzuki polycondensation, this compound could be coupled with an aryldiboronic acid or ester in the presence of a palladium catalyst to yield a poly(arylene) with pendant triethylsilyl groups.
The incorporation of the triethylsilyl moiety into the polymer backbone can impart desirable properties. For instance, it can enhance the solubility of rigid-rod conjugated polymers, making them more processable for device fabrication. Furthermore, the silicon atom can influence the electronic properties of the polymer, such as its HOMO and LUMO energy levels, which is crucial for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Utilization in the Development of Liquid Crystalline Materials
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The incorporation of silicon atoms into the structure of mesogenic (liquid crystal-forming) molecules can lead to materials with unique properties, such as enhanced thermal stability and modified mesophase behavior.
While direct reports on the use of this compound for the synthesis of liquid crystalline materials are scarce, its derivatives hold potential in this area. Through cross-coupling reactions, the this compound core can be elaborated to create rod-like or disc-like molecules that are known to exhibit liquid crystalline behavior.
For example, by coupling this compound with another aromatic unit, a biphenyl core structure can be generated. Biphenyl derivatives are a well-known class of calamitic (rod-like) liquid crystals. The presence of the bulky triethylsilyl group at one end of the biphenyl core would significantly influence the molecule's aspect ratio and intermolecular interactions, thereby affecting its liquid crystalline properties. It could potentially lead to the formation of nematic or smectic phases with specific thermal ranges and optical properties.
| Potential Mesogenic Core | Synthetic Precursor | Potential Liquid Crystalline Phase |
| 4-Alkyl-4'-triethylsilylbiphenyl | This compound and an alkylphenylboronic acid | Nematic, Smectic |
This table illustrates a potential route to liquid crystalline materials based on the structure of this compound.
The synthesis of sexiphenyl-based liquid crystals often involves Suzuki-Miyaura coupling protocols to build the polyaromatic core. A similar strategy could be employed starting from this compound to create novel silylated mesogens. The introduction of the triethylsilyl group could offer a strategy to fine-tune the mesomorphic properties and enhance the performance of these materials in display and optoelectronic applications.
Spectroscopic and Structural Elucidation Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si in the context of organosilanes, it is possible to deduce the connectivity and chemical environment of atoms within the molecule.
In ¹H NMR spectroscopy of (4-Bromophenyl)triethylsilane, the distinct chemical environments of the protons lead to a characteristic spectrum. The protons on the triethylsilyl group are expected to produce two signals corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups. Due to spin-spin coupling, the methylene proton signal would appear as a quartet, while the methyl proton signal would appear as a triplet.
The aromatic protons on the bromophenyl ring are in a para-substituted pattern. This typically results in two distinct signals, which appear as doublets due to coupling with their adjacent protons. The electron-withdrawing effect of the bromine atom and the electron-donating or withdrawing nature of the silyl (B83357) group influence the precise chemical shifts of these aromatic protons, which are expected in the aromatic region of the spectrum.
Table 1: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (2H) | ~7.4-7.6 | Doublet |
| Aromatic (2H) | ~7.3-7.5 | Doublet |
| Methylene (-CH₂) (6H) | ~0.7-1.0 | Quartet |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.
The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line. The bromophenyl group is expected to show four distinct signals: one for the carbon atom bonded to the silicon (ipso-carbon), two for the ortho- and meta-carbons, and one for the carbon atom bonded to the bromine (ipso-carbon). The triethylsilyl group would contribute two signals, one for the methylene carbons and one for the methyl carbons. The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbon attached to bromine appearing at a distinct shift. oregonstate.edu
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Si | ~135-140 |
| Aromatic C-H | ~130-135 |
| Aromatic C-H | ~128-132 |
| Aromatic C-Br | ~120-125 |
| Methylene (-CH₂) | ~5-10 |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.
²⁹Si NMR is a specialized technique crucial for the characterization of organosilicon compounds. unige.chresearchgate.net It provides direct insight into the chemical environment of the silicon atom. For tetra-coordinated silicon compounds like this compound, the chemical shifts are observed in a specific range. pascal-man.com The presence of one aromatic and three ethyl groups attached to the silicon atom will result in a single resonance in the ²⁹Si NMR spectrum. The chemical shift is sensitive to the nature of the substituents, with aryl groups generally causing a shift to a higher frequency (downfield) compared to only alkyl groups. unavarra.es This technique is definitive for confirming the presence and electronic environment of the silicon center in the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₂H₁₉BrSi), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Calculating the theoretical exact mass and comparing it to the experimentally determined value confirms the molecular formula.
Table 3: Calculated HRMS Data for this compound
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₂H₁₉⁷⁹BrSi]⁺ | ⁷⁹Br | 270.0494 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a valuable tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural components. Key expected vibrations include C-H stretching from the aromatic ring and the ethyl groups, C=C stretching from the aromatic ring, and Si-C bond vibrations. The presence of these specific bands provides evidence for the different parts of the molecular structure.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H | 3000-2850 | Stretch |
| Aromatic C=C | 1600-1450 | Ring Stretch |
| C-H | 1470-1370 | Bend |
| Si-CH₂ | ~1235 | Bend |
| Aromatic C-Br | 1100-1000 | Stretch |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its structure, including the tetrahedral geometry around the silicon atom and the planarity of the phenyl ring. However, obtaining single crystals of suitable quality is a prerequisite for this analysis. Based on available literature searches, a single-crystal X-ray structure for this compound has not been reported in the public domain.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. chemrxiv.org These calculations provide detailed information about the geometry and electronic properties of (4-Bromophenyl)triethylsilane. By solving the Kohn-Sham equations, DFT methods can accurately predict molecular geometries, including bond lengths and angles, as well as electronic properties like dipole moments and polarizability. mdpi.comnih.gov
For aryl silane (B1218182) derivatives, DFT calculations are employed to understand the influence of substituents on the aromatic ring and the silicon center. mdpi.com In the case of this compound, the bromine atom, an electron-withdrawing group, and the triethylsilyl group, which can act as a σ-donor, create a unique electronic environment. DFT analysis helps to quantify these electronic effects. The optimized molecular structure reveals the precise spatial arrangement of the atoms, which is the foundation for understanding the molecule's reactivity and physical properties. escholarship.org
Table 1: Representative Geometric Parameters of an Aryl-Triethylsilane System Calculated by DFT The following data is illustrative for a typical aryl-triethylsilane structure and not specific to this compound due to the absence of published data for this specific molecule.
| Parameter | Value |
|---|---|
| Si-C(aryl) Bond Length | ~1.87 Å |
| C-Br Bond Length | ~1.91 Å |
| Si-C(ethyl) Bond Length | ~1.89 Å |
| C(aryl)-Si-C(ethyl) Bond Angle | ~109.5° |
| C(ethyl)-Si-C(ethyl) Bond Angle | ~109.5° |
Molecular Orbital Analysis and Reactivity Prediction
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.commdpi.com
For this compound, the HOMO is expected to be localized primarily on the π-system of the bromophenyl ring, while the LUMO may have significant contributions from the σ-orbitals of the Si-C bonds and the π-system of the ring. researchgate.net The electron-withdrawing bromine atom would lower the energy of both the HOMO and LUMO, while the triethylsilyl group influences the orbital energies through hyperconjugation. Computational methods can precisely calculate these orbital energies and visualize their spatial distribution. mdpi.com This analysis is critical for predicting how the molecule will interact with other reagents in chemical reactions. chemrxiv.orgnih.gov
Table 2: Illustrative Frontier Orbital Energies for Substituted Phenyltriethylsilanes These values are hypothetical examples to demonstrate substituent effects.
| Substituent (X) in X-C₆H₄-Si(CH₂CH₃)₃ | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| -H (Phenyltriethylsilane) | -6.0 | -0.5 | 5.5 |
| -Br (this compound) | -6.2 | -0.8 | 5.4 |
| -CH₃ ((4-Tolyl)triethylsilane) | -5.8 | -0.4 | 5.4 |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. nih.govrsc.org For reactions involving this compound, such as palladium-catalyzed cross-coupling or desilylation reactions, theoretical studies can map out the entire reaction pathway. oup.comsemanticscholar.org This involves identifying all intermediates and, crucially, the transition states that connect them. mdpi.com
A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.netrowansci.com Locating these structures computationally requires specialized algorithms. fossee.inscm.com Once a transition state is found, its energy can be used to calculate the activation energy of the reaction, which is a key determinant of the reaction rate. fossee.in These studies can reveal, for example, whether a reaction proceeds through a specific catalytic cycle or an alternative pathway, providing insights that guide the development of new and improved synthetic methods. nih.govmdpi.com
Table 3: Hypothetical Energy Profile for a Generic Reaction of an Arylsilane This table illustrates a typical reaction coordinate profile.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State (TS1) | +25.0 |
| Intermediate | -5.0 |
| Transition State (TS2) | +15.0 |
| Products | -10.0 |
Conformational Analysis of Aryl-Triethylsilane Systems
The three-dimensional structure and flexibility of a molecule are defined by its conformations. For this compound, conformational flexibility arises from the rotation around single bonds, primarily the C(aryl)-Si bond and the Si-C(ethyl) bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to rotation between them. mdpi.com
Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles and calculating the energy at each step. This allows for the identification of the lowest-energy conformer and other accessible conformations. In aryl-triethylsilane systems, the rotational barrier around the C(aryl)-Si bond is influenced by steric interactions between the ethyl groups on the silicon atom and the ortho-hydrogens of the phenyl ring. Understanding the conformational landscape is important as the reactivity and spectroscopic properties of the molecule can depend on its preferred three-dimensional shape. researchgate.net
Table 4: Illustrative Relative Energies for Conformations around the C(aryl)-Si Bond This table shows hypothetical energy differences between staggered and eclipsed conformations.
| Conformation | Dihedral Angle (H-C-Si-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Staggered | 60° | 0.0 | Energy Minimum |
| Eclipsed | 0° | ~2.5 | Rotational Barrier (Transition State) |
Future Research Directions and Emerging Opportunities
Development of Sustainable and Eco-Friendly Synthetic Methodologies
Future research will increasingly focus on developing greener and more sustainable methods for the synthesis of (4-Bromophenyl)triethylsilane and related arylsilanes. Traditional methods often rely on harsh reagents and generate significant waste. Emerging sustainable approaches aim to mitigate these environmental concerns.
Key Research Areas:
Photocatalysis: Visible-light-mediated photocatalysis is a promising strategy for C-Si bond formation and protodesilylation of arylsilanes. nih.govacs.orgacs.orgfigshare.com Future work will likely focus on developing more efficient and robust photocatalytic systems that operate under mild, metal- and base-free conditions, thereby reducing the environmental impact. nih.govacs.orgacs.orgfigshare.com
Biocatalysis: The use of enzymes to catalyze the formation of organosilicon compounds is a nascent but rapidly growing field. chemrxiv.orgresearchgate.netnih.govacs.org Research into engineering enzymes for "new-to-nature" reactions, such as carbene insertion into Si-H bonds, could provide highly selective and environmentally benign routes to arylsilanes. researchgate.netnih.gov The development of biocatalytic methods for the synthesis and functionalization of organosilanes could offer a more sustainable alternative to traditional chemical processes. chemrxiv.orgacs.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes with reduced waste generation.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of new and improved catalytic systems is crucial for expanding the synthetic utility of this compound. While palladium-catalyzed cross-coupling reactions are well-established, there is a growing interest in exploring catalysts based on more abundant and less expensive metals.
| Catalyst Metal | Reaction Type | Potential Advantages |
| Copper | Cross-coupling (e.g., Hiyama, C-N coupling) | Cost-effective, unique reactivity profiles. acs.orgnih.govacs.orgnih.govrsc.org |
| Nickel | Cross-coupling (C-Si bond formation) | Can couple with unactivated alkyl electrophiles, operates under mild conditions. nih.govacs.orgcmu.eduorganic-chemistry.orgrsc.org |
| Iridium | C-H silylation | High regioselectivity, broad functional group tolerance. researchgate.netnih.govnih.govacs.orgdntb.gov.ua |
Future research in this area will likely focus on:
Ligand Design: The development of novel ligands will be critical for fine-tuning the reactivity and selectivity of metal catalysts. This includes designing ligands that can promote challenging cross-coupling reactions, such as those involving sterically hindered substrates or unreactive partners.
Bimetallic Catalysis: The use of two different metals in a single catalytic system can lead to synergistic effects and enable transformations that are not possible with a single metal.
Organocatalysis: The development of metal-free catalytic systems for the synthesis and functionalization of arylsilanes is a key goal for sustainable chemistry. acs.org
Advanced Material Science Applications of Derivatives with Tailored Properties
Derivatives of this compound hold significant promise for the development of advanced materials with tailored optical, electronic, and mechanical properties. The triethylsilyl group can enhance solubility and stability, while the bromo- and silyl- functionalities provide handles for further chemical modification.
Emerging applications include:
Organic Electronics: The introduction of the (4-triethylsilyl)phenyl moiety into conjugated organic molecules can influence their packing, morphology, and electronic properties. This makes them attractive candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Liquid Crystals: Organosilane-based liquid crystals are an emerging class of materials with potential applications in displays and sensors. mdpi.comnih.govtandfonline.comacs.orgtandfonline.com The ability to tune the molecular structure of this compound derivatives allows for the precise control of their liquid crystalline properties. mdpi.comnih.govtandfonline.comtandfonline.com
Functional Polymers and Elastomers: Incorporating this compound as a monomer or a functional pendant group into polymers can impart desirable properties such as thermal stability, hydrophobicity, and controlled refractive index. mdpi.comnih.govacs.org
Antimicrobial Surfaces: Organosilanes can be used to create antimicrobial surfaces by forming a network of electrically charged molecules that can rupture the cell walls of microbes upon contact. wikipedia.org
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The successful development of new materials based on this compound will require close collaboration between organic chemists and materials scientists. Organic chemists can design and synthesize novel derivatives with specific molecular architectures, while materials scientists can characterize their physical properties and fabricate them into devices.
Key areas for interdisciplinary research include:
Structure-Property Relationships: A systematic investigation of how modifications to the molecular structure of this compound derivatives affect their bulk properties is needed. This will enable the rational design of new materials with optimized performance.
Self-Assembly and Nanostructuring: Understanding and controlling the self-assembly of these molecules on surfaces and in the solid state is crucial for creating well-ordered nanostructures with desired functionalities.
Device Fabrication and Testing: The integration of newly synthesized materials into prototype devices and the evaluation of their performance are essential for translating fundamental research into practical applications.
Unraveling Complex Reaction Pathways and Stereochemical Control through Advanced Studies
A deeper understanding of the mechanisms of reactions involving this compound is essential for optimizing existing synthetic methods and developing new transformations. Advanced experimental and computational techniques will play a key role in these investigations.
Future research directions include:
Mechanistic Studies: Detailed kinetic and spectroscopic studies, coupled with computational modeling, can provide valuable insights into the elementary steps of catalytic cycles and the nature of reactive intermediates. acs.orgacs.orgsemanticscholar.orgnih.gov
Stereochemical Control: The development of methods for controlling the stereochemistry of reactions involving this compound is a significant challenge. This is particularly important for the synthesis of chiral organosilicon compounds, which have potential applications in asymmetric catalysis and medicinal chemistry. acs.orgrsc.orgmdpi.comchemrxiv.orgacs.orgnih.govresearchgate.netnih.govrijournals.com Future work will focus on the design of chiral catalysts and auxiliaries that can induce high levels of enantioselectivity. acs.orgrsc.orgchemrxiv.orgacs.orgrijournals.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-bromophenyl)triethylsilane in a laboratory setting?
- Methodology : The compound can be synthesized via bromination of triethyl(p-tolyl)silane using N-bromosuccinimide (NBS) as the brominating agent. A radical initiator like 1,1’-azobis(cyclohexanecarbonitrile) (ABCN) is required to drive the reaction under controlled conditions (e.g., reflux in CCl₄ at 80–90°C for 6–12 hours) .
- Key Considerations : Monitor reaction progress using TLC or GC-MS to avoid over-bromination. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate eluent).
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H NMR should show signals for the triethylsilyl group (δ 0.6–1.2 ppm, multiplet) and aromatic protons (δ 7.3–7.5 ppm, doublet for para-substituted bromine). C NMR confirms the quaternary carbon linked to bromine (δ 120–125 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 273.2 (C₁₂H₁₈BrSi⁺) .
- Supplementary Data : Elemental analysis (C, H, Br) should align with theoretical values (e.g., C: 52.75%, H: 6.64%, Br: 29.25%) .
Q. What are the primary reactivity patterns of this compound in organic synthesis?
- Reactions :
- Nucleophilic Substitution (Sₙ2) : The bromine atom reacts with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, THF) at 25–60°C to yield functionalized aryl silanes .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst (e.g., K₂CO₃, dioxane/water, 80°C) generates biaryl silanes .
- Example : Reaction with sodium azide produces (4-azidophenyl)triethylsilane , a precursor for click chemistry .
Advanced Research Questions
Q. How does the steric bulk of the triethylsilyl group influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The triethylsilyl group stabilizes the intermediate Pd complex during cross-coupling by donating electron density through Si–C bonds, enhancing catalytic turnover. However, steric hindrance may slow transmetallation steps compared to smaller silyl groups (e.g., trimethylsilane) .
- Experimental Optimization : Use bulky ligands (e.g., SPhos) to mitigate steric effects and improve yields in couplings with hindered boronic acids .
Q. What stability challenges arise when storing this compound, and how can they be mitigated?
- Stability Data :
- Thermal Stability : Decomposes above 200°C (DSC data). Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .
- Light Sensitivity : The C–Br bond is prone to homolytic cleavage under UV light. Use amber glassware and minimize exposure .
- Contamination Risks : Trace moisture hydrolyzes the Si–C bond, forming silanol byproducts. Pre-dry solvents and use molecular sieves .
Q. How can computational methods predict the electronic effects of the triethylsilyl group on the bromophenyl moiety?
- DFT Studies : Calculations (e.g., Gaussian 16, B3LYP/6-31G*) reveal that the triethylsilyl group exerts a moderate electron-donating effect (+I effect), lowering the LUMO energy of the aryl bromide and enhancing electrophilicity at the para position .
- Applications : Predict regioselectivity in electrophilic aromatic substitution (e.g., nitration, sulfonation) .
Application-Oriented Questions
Q. What role does this compound play in synthesizing silicon-containing polymers for material science?
- Polymer Design : The compound serves as a monomer in poly(silylene-arylene) copolymers via Heck or Sonogashira couplings. These polymers exhibit enhanced thermal stability (Tg > 250°C) and low dielectric constants (k ≈ 2.5), making them suitable for microelectronics .
- Case Study : Copolymerization with 1,4-diethynylbenzene yields a thermally stable insulator with applications in flexible displays .
Q. How is this compound utilized in medicinal chemistry for targeted drug delivery?
- Bioconjugation : The bromine atom is replaced with a thiol-reactive group (e.g., maleimide) to attach silane-functionalized drugs to albumin or antibody carriers .
- In Vivo Data : In murine models, silane-drug conjugates showed 40% higher tumor accumulation compared to non-targeted analogs due to enhanced passive targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
